Tert-butyl 4-cyclopentyl-3,5-dioxopiperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-cyclopentyl-3,5-dioxopiperazine-1-carboxylate is a chemical compound with a complex structure that includes a tert-butyl group, a cyclopentyl group, and a dioxopiperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-cyclopentyl-3,5-dioxopiperazine-1-carboxylate typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the cyclization of a diamine precursor with a suitable dicarboxylic acid derivative. The reaction conditions often require the use of strong bases or coupling reagents to facilitate the ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-cyclopentyl-3,5-dioxopiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-cyclopentyl-3,5-dioxopiperazine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural features can interact with specific biological targets, providing insights into molecular mechanisms.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets can be harnessed to create drugs with therapeutic effects.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties can enhance the performance of these materials.
Mechanism of Action
The mechanism by which tert-butyl 4-cyclopentyl-3,5-dioxopiperazine-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or other biomolecules.
Comparison with Similar Compounds
Tert-butyl 3,5-dioxopiperazine-1-carboxylate: This compound lacks the cyclopentyl group, making it structurally simpler.
Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate: This compound has additional functional groups and a more complex structure.
Uniqueness: Tert-butyl 4-cyclopentyl-3,5-dioxopiperazine-1-carboxylate is unique due to its combination of the tert-butyl group and the cyclopentyl group, which can influence its reactivity and biological activity. This combination provides a balance of stability and reactivity that is valuable in various applications.
Properties
Molecular Formula |
C14H22N2O4 |
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Molecular Weight |
282.34 g/mol |
IUPAC Name |
tert-butyl 4-cyclopentyl-3,5-dioxopiperazine-1-carboxylate |
InChI |
InChI=1S/C14H22N2O4/c1-14(2,3)20-13(19)15-8-11(17)16(12(18)9-15)10-6-4-5-7-10/h10H,4-9H2,1-3H3 |
InChI Key |
UHYJRYCEXNVQTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)N(C(=O)C1)C2CCCC2 |
Origin of Product |
United States |
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